molecular formula C6H11N3 B3106156 (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine CAS No. 1568235-41-5

(R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine

Cat. No.: B3106156
CAS No.: 1568235-41-5
M. Wt: 125.17 g/mol
InChI Key: IZJQTFALMLLZQJ-RXMQYKEDSA-N
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Description

(R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine is a chiral chemical compound with the molecular formula C6H11N3 . It features a pyrazole ring, a privileged scaffold in medicinal chemistry and drug discovery known for its widespread biological activities . The core pyrazole structure is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which contributes to its versatility in synthetic applications and molecular interactions . This specific (R)-enantiomer is of particular value in asymmetric synthesis and for creating chiral ligands or complexes in coordination chemistry, analogous to the use of tris(pyrazolyl)methane ligands with Group 11 metals . Pyrazole derivatives are extensively investigated for their broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antidepressant activities, making them crucial scaffolds in developing new therapeutic agents . As a building block, this chiral amine is used in the synthesis of more complex molecules for research in various fields, including material science and the development of novel agrochemicals . This product is intended for research purposes and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(1-methylpyrazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5(7)6-3-4-9(2)8-6/h3-5H,7H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJQTFALMLLZQJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NN(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Mechanistic Investigations

Mechanistic Studies of Enantioselective Processes

Understanding the intricate mechanisms of enantioselective reactions is crucial for the development of more efficient and selective synthetic methodologies. This involves a detailed examination of reaction pathways, transition states, and the subtle molecular interactions that dictate the stereochemical outcome.

The stereochemical outcome of an asymmetric reaction is determined at the transition state of the rate-determining step. For processes involving (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine, either as a catalyst, a ligand, or a reactant, transition state analysis provides a molecular-level understanding of enantioselection. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the geometries and energies of diastereomeric transition states.

In a hypothetical scenario where a metal complex bearing a ligand derived from this compound catalyzes an asymmetric transfer hydrogenation of a prochiral ketone, two primary reaction pathways can be envisioned, leading to the (R) or (S) product. The preferred pathway is the one with the lower activation energy barrier. Analysis of the corresponding transition states (TS-R and TS-S) would reveal that the favored transition state (e.g., TS-R) benefits from stabilizing interactions and minimized steric repulsion, whereas the disfavored transition state (TS-S) suffers from destabilizing steric clashes. For instance, the orientation of the ketone substrate relative to the chiral ligand is critical; the methyl group on the pyrazole (B372694) and the chiral center of the ethanamine backbone create a specific chiral pocket that preferentially accommodates the substrate in one orientation over the other. nih.gov

Noncovalent interactions are the primary drivers of stereocontrol in many catalytic asymmetric reactions. These subtle yet decisive forces, including hydrogen bonding, steric hindrance, and CH-π interactions, are responsible for the precise positioning of substrates within a catalyst's chiral environment. nih.gov

Hydrogen Bonding: The amine group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. In organocatalysis, these interactions can activate and orient a substrate. For example, in a Michael addition reaction, a dual hydrogen bond interaction between the catalyst and the reactants can create a rigid, well-defined transition state, effectively shielding one face of the prochiral intermediate and leading to high enantioselectivity. mdpi.comnih.gov

Steric Hindrance: The methyl groups on both the pyrazole ring and the ethylamine (B1201723) side chain create significant steric bulk. This steric hindrance plays a crucial role in discriminating between the two faces of a prochiral substrate, forcing it to approach the catalytic center from the less hindered direction. rsc.org This effect is fundamental to achieving high levels of asymmetric induction.

Table 1: Potential Noncovalent Interactions and Their Influence on Stereocontrol
Interaction TypeParticipating Groups on AminePotential Role in StereocontrolReference Example Principle
Hydrogen BondingAmine (-NH2), Pyrazole NitrogensOrients substrate, stabilizes transition state, activates electrophile.Dual H-bond donors in thiourea (B124793) catalysis create a rigid chiral environment. mdpi.com
Steric RepulsionN-Methyl group, C-Methyl groupBlocks one face of the substrate, forcing attack from the less hindered side.Bulky groups on salen-type complexes reverse enantiomer binding selectivity. rsc.org
CH-π InteractionPyrazole C-H, Substrate Aryl RingContributes to the stable pre-organization of the catalyst-substrate complex.Crucial for enantioselectivity in kinetic resolution of alcohols. nih.gov

The formation of a well-defined catalyst-substrate complex prior to the chemical transformation is a key prerequisite for high enantioselectivity. shef.ac.uk This pre-organization ensures that the reactants are held in an optimal geometry for the stereodetermining step. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be employed to study these non-covalent complexes in solution. nih.gov For this compound, the bidentate nature of the molecule (coordination through the amine nitrogen and a pyrazole nitrogen) allows it to form stable chelate complexes with metal centers. This chelation restricts conformational freedom and creates a rigid chiral environment around the metal, which is essential for transferring the ligand's chirality to the product.

Ligand and Catalyst Design for Enantioselectivity

Building on the mechanistic understanding of stereocontrol, chemists can rationally design more effective chiral ligands and catalysts. This involves the strategic modification of known structures or the engineering of biocatalysts to enhance their performance in asymmetric synthesis.

This compound serves as a valuable scaffold for the rational design of chiral ligands for transition-metal catalysis. The pyrazole-ethylamine framework is a privileged structure for creating bidentate N,N ligands. nih.gov The design process involves systematically modifying the ligand structure to optimize the steric and electronic properties of the resulting metal complex, thereby maximizing enantioselectivity. researchgate.netmdpi.com

For example, structure-activity relationship (SAR) studies can be conducted by synthesizing a series of analogues where substituents on the pyrazole ring are varied. nih.govnih.gov Introducing bulky groups at the 5-position of the pyrazole ring could enhance steric shielding of one quadrant around the metal center, potentially increasing the enantiomeric excess (ee) of the product. Conversely, introducing electron-withdrawing groups could alter the electronic properties of the metal center, affecting its catalytic activity. nih.gov

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Ligand Design
Modification on Pyrazole RingPredicted Effect on Metal ComplexPotential Impact on CatalysisReference Principle
Increase steric bulk at C5-position (e.g., add tert-Butyl)Creates a more defined and restricted chiral pocket.Higher enantioselectivity (ee) due to enhanced facial discrimination.Development of ligands for asymmetric C-H activation. nih.gov
Add electron-withdrawing group (e.g., -CF3)Increases Lewis acidity of the metal center.May increase reaction rate but could affect selectivity.Tuning electronic properties of pyrazole-based inhibitors. nih.gov
Add electron-donating group (e.g., -OCH3)Decreases Lewis acidity of the metal center.May decrease reaction rate but could improve selectivity in certain reactions.SAR of pyrazole derivatives as antagonists. nih.govacs.org

Biocatalysis offers a powerful and sustainable alternative for the synthesis of enantiopure compounds. Amine transaminases (ATAs) are enzymes capable of converting prochiral ketones into chiral amines with high stereoselectivity. frontiersin.org The synthesis of this compound can be achieved via the asymmetric amination of the corresponding ketone, 1-(1-methyl-1H-pyrazol-3-yl)ethanone, using an (R)-selective ATA.

While wild-type enzymes may show low activity or selectivity towards non-natural substrates, protein engineering techniques like directed evolution and rational design can be used to tailor their properties. nih.govfrontiersin.org

Directed Evolution: This process involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved activity and stereospecificity for the target substrate. Several rounds of this process can lead to highly efficient and selective biocatalysts. researchgate.netsci-hub.se For instance, an initial ATA variant might produce the target amine with 80% ee, but after several rounds of evolution, a variant with over 99.5% ee and a 100-fold increase in activity could be developed. frontiersin.org

Rational Design: Based on the crystal structure of the enzyme's active site, specific amino acid residues can be mutated to better accommodate the pyrazole-containing substrate. For example, mutating bulky amino acids (e.g., tryptophan) to smaller ones (e.g., alanine) can enlarge the binding pocket to accommodate the substrate, while introducing residues capable of hydrogen bonding with the pyrazole ring can help lock the substrate in a productive orientation for highly stereospecific amination.

Table 3: Examples of Enzyme Engineering Strategies for Amine Transaminases
Engineering StrategyMethodologyObjective for Synthesizing Target AmineReference Example
Directed EvolutionRandom mutagenesis and high-throughput screening.Improve enantioselectivity from moderate to >99% ee; increase tolerance to high substrate concentrations.Development of an ATA for sitagliptin (B1680988) synthesis with 27 mutations. frontiersin.org
Rational Design (Site-Directed Mutagenesis)Mutation of specific active site residues based on structural data.Enlarge the substrate-binding pocket to better fit the pyrazole moiety.Mutating residues to alter steric crowding and improve stereoselectivity. frontiersin.org
Substrate WalkingGradually evolving the enzyme on substrates structurally similar to the target.Adapt the enzyme to accept the unique electronic and steric features of the pyrazole ketone.Broadening substrate scope through iterative rounds of evolution. frontiersin.org

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the structure-activity relationships in organocatalysis for the compound "this compound."

The performed searches aimed to identify studies that systematically modify the structure of this chiral amine and evaluate the impact of these modifications on its catalytic activity, particularly in terms of enantioselectivity and reaction yields. The intention was to find data that would allow for the creation of a detailed analysis, including data tables, as requested by the user.

However, the scientific literature accessible through the conducted searches does not appear to contain reports on such investigations for this specific compound. While there is a body of research on organocatalysis using other pyrazole-containing molecules and various chiral primary amines, the critical data needed to construct a "Structure-Activity Relationships in Organocatalysis" section for "this compound" is not available.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article section on this topic that includes the required detailed research findings and data tables. Generating such content without supporting scientific evidence would amount to speculation and would not meet the standards of accuracy.

Computational and Spectroscopic Characterization in Chiral Pyrazole Amine Research

Quantum Chemical Studies and Theoretical Modeling

Quantum chemical studies have become indispensable for elucidating the structural and functional properties of pyrazole (B372694) derivatives, offering valuable insights into their molecular behavior and interactions. eurasianjournals.com These theoretical approaches allow for the investigation of molecular characteristics that may be difficult or impossible to determine experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. eurasianjournals.comresearchgate.net It is widely employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of pyrazole derivatives. kfupm.edu.sanih.govnih.gov By applying functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311G(d,p) or TZVP), researchers can accurately model the molecule in the gas phase or in solution. researchgate.netmdpi.comnih.gov

Geometry optimization calculations provide the most stable three-dimensional arrangement of atoms in the molecule, yielding key structural parameters. nih.gov For a molecule like (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine, this includes bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its shape and steric profile. The calculated geometry can then be compared with experimental data, often from X-ray crystallography, to validate the computational model. mdpi.com

Once the geometry is optimized, DFT is used to analyze the electronic structure. researchgate.netnih.gov This involves calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's chemical reactivity, stability, and electronic transitions. nih.govresearchgate.net A smaller gap generally implies higher reactivity. Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Theoretical Structural Parameters for a Pyrazole Amine Core Structure Calculated via DFT
ParameterDescriptionTypical Calculated Value
N1-N2 Bond LengthBond distance within the pyrazole ring~1.35 Å
N2-C3 Bond LengthBond distance within the pyrazole ring~1.33 Å
C3-C4 Bond LengthBond distance within the pyrazole ring~1.42 Å
C4-C5 Bond LengthBond distance within the pyrazole ring~1.37 Å
N1-C5 Bond LengthBond distance within the pyrazole ring~1.36 Å
C3-N1-N2 AngleBond angle within the pyrazole ring~112°
N1-N2-C3 AngleBond angle within the pyrazole ring~105°

Chiral amines, particularly those with rotatable bonds like the ethylamine (B1201723) side chain in this compound, can exist in multiple conformations. researchgate.net Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational methods, complemented by molecular dynamics simulations, are essential for exploring the conformational space and identifying the most stable conformers. eurasianjournals.com

A significant application of theoretical modeling for chiral pyrazole amines is the prediction of enantioselectivity in asymmetric catalysis. escholarship.org When used as a ligand or catalyst, the chiral environment created by this compound can favor the formation of one enantiomer of the product over the other. DFT calculations can be used to model the transition states of the reaction pathways leading to the different enantiomers. cdnsciencepub.com

By comparing the activation energies of these diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. nih.gov A larger energy difference between the transition states typically corresponds to higher enantioselectivity. These computational studies provide a detailed investigation of the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that govern the enantiorecognition process, offering insights that can guide the rational design of more effective catalysts. nih.govresearchgate.net Furthermore, local reactivity descriptors derived from DFT, such as Fukui functions, can predict the most likely sites for chemical reactions on the pyrazole ring and the amine group. researchgate.net

The basicity of the pyrazole ring and the primary amine group in this compound is a key determinant of its chemical behavior, particularly its ability to act as a ligand or a base catalyst. The acid dissociation constant (pKa) is the quantitative measure of a compound's acidity or basicity in solution. optibrium.com

Computational methods have been developed to predict pKa values with considerable accuracy. optibrium.comreddit.com These methods typically involve calculating the Gibbs free energy change for the protonation/deprotonation reaction in a solvent, often using a combination of quantum mechanics and a solvation model. mdpi.comresearchgate.net For pyrazole derivatives, theoretical calculations can distinguish between the basicity of the different nitrogen atoms in the ring and the exocyclic amine. acs.org For 1-methylpyrazole (B151067) derivatives, the N2 atom is the primary site of protonation. Understanding these acidity-basicity relationships is crucial for predicting how the molecule will behave in different pH environments and for designing its role in proton-transfer steps of reaction mechanisms. acs.org

Advanced Spectroscopic Techniques for Stereochemical Elucidation

While computational methods provide theoretical insights, spectroscopic techniques offer experimental data to confirm and refine the proposed structures. For chiral molecules, techniques that are sensitive to the three-dimensional arrangement of atoms are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. researcher.life For chiral pyrazole amines, ¹H and ¹³C NMR spectra provide fundamental information about the connectivity of atoms by analyzing chemical shifts, coupling constants, and signal integrations. nih.govnih.govresearchgate.net

To determine the absolute or relative configuration of a chiral center, more advanced NMR techniques are employed. The Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons, which helps in assigning the relative stereochemistry and identifying the preferred conformation in solution. rsc.org

For the unambiguous assignment of absolute configuration, NMR methods often involve the use of chiral auxiliaries. nih.gov These can be chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.net For example, reacting this compound with a chiral reagent like Mosher's acid creates a mixture of diastereomers. researcher.life These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum (e.g., in ¹H, ¹³C, or ¹⁹F NMR), allowing for the determination of the enantiomeric purity and, through systematic analysis of the chemical shift differences, the assignment of the absolute configuration of the original amine. frontiersin.org

Table 2: Common NMR Techniques for Stereochemical Analysis of Chiral Amines
TechniquePrincipleApplication for this compound
¹H & ¹³C NMRProvides information on the chemical environment of hydrogen and carbon atoms.Confirms the basic molecular framework and connectivity.
NOESY/ROESYDetects Nuclear Overhauser Effects between protons that are close in space.Helps determine the preferred solution-state conformation and relative stereochemistry.
Chiral Derivatizing Agents (e.g., Mosher's acid)Forms diastereomers with distinct NMR signals.Allows for the determination of enantiomeric purity and assignment of absolute configuration.
Chiral Solvating AgentsForms transient diastereomeric complexes, causing signal separation for enantiomers.Used to determine enantiomeric excess without chemical modification.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic ECD spectrum. The sign and intensity of the observed Cotton effects in the spectrum are directly related to the spatial arrangement of atoms around the stereocenter.

In the study of chiral pyrazole amines, such as this compound, ECD is instrumental in unequivocally assigning the (R) or (S) configuration. The analysis involves comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration. A match between the experimental and calculated spectra provides a confident assignment of the absolute stereochemistry.

A study on (R)-1-phenylethylamine revealed the significant influence of the solvent on the ECD spectrum. The spectrum of (R)-1-phenylethylamine in cyclohexane (B81311) shows a distinct negative Cotton effect, which is altered in aqueous solutions. This highlights the importance of considering conformational changes and solvent interactions when interpreting ECD spectra for the purpose of absolute configuration determination. The comparison of experimental spectra with theoretical calculations, which take these environmental factors into account, is crucial for an accurate assignment.

Below is a representative table of ECD data for (R)-1-phenylethylamine in different solvent environments, illustrating the type of data obtained in such analyses.

Solventλ (nm)Δε (M-1cm-1)Reference
Cyclohexane~262-0.4
Aqueous Solution (0.1 M NaOH)~262-0.25
Aqueous Solution (0.1 M HCl)~257-0.2

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state, thereby unambiguously establishing its absolute configuration.

For chiral pyrazole amines, obtaining a single crystal suitable for X-ray diffraction analysis allows for the direct visualization of the molecule's structure. The resulting crystallographic data can be used to confirm the absolute configuration assigned by other methods, such as ECD, and to study the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

While the crystal structure of this compound has not been specifically reported in the surveyed literature, the crystallographic analysis of related pyrazole derivatives provides valuable insights into the structural features of this class of compounds. For instance, studies on various substituted pyrazoles have detailed their crystal systems, space groups, and unit cell dimensions. nih.gov The analysis of these structures often reveals planar pyrazole rings and specific hydrogen bonding motifs that influence the supramolecular assembly. nih.govmdpi.com

To illustrate the type of information obtained from an X-ray crystallographic study, the following table presents representative data for a pyrazole derivative. This data is essential for understanding the solid-state conformation and packing of molecules within the crystal lattice.

ParameterValueReference
Compound4-Benzyl-1H-pyrazole nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP21 nih.gov
a (Å)5.8969 (19) nih.gov
b (Å)4.9789 (19) nih.gov
c (Å)14.432 (5) nih.gov
β (°)99.98 (3) nih.gov
Volume (Å3)416.7 (3) nih.gov

The determination of the solid-state structure through X-ray crystallography provides a foundational understanding of the molecule's conformational preferences and its interactions in a condensed phase, which is critical for rational drug design and the development of new synthetic methodologies.

Applications in Advanced Organic Synthesis and Asymmetric Catalysis

(R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine as a Chiral Building Block

The inherent chirality and functional group arrangement of this compound make it an excellent starting material for the synthesis of more complex, enantiomerically pure molecules. Its primary amine provides a handle for a variety of chemical transformations, while the pyrazole (B372694) ring can act as a directing group or a key structural element in the final product.

Synthesis of Complex Chiral Heterocyclic Scaffolds

The pyrazole nucleus is a common motif in a vast array of biologically active compounds and functional materials. nih.govnih.gov The use of this compound as a chiral precursor allows for the direct introduction of a stereocenter into novel heterocyclic frameworks. For instance, chiral 1H-pyrazolo[3,4-b]pyridines fused with a nopinane frame have been synthesized through the FeCl3-catalyzed reaction of pinocarvone (B108684) oxime with 1-aryl-1H-pyrazol-5-amines, demonstrating a pathway to complex chiral heterocyclic systems. researchgate.net While direct examples of the title compound in such syntheses are not extensively detailed in readily available literature, the principle of using chiral pyrazole-containing amines as foundational elements is well-established. The synthesis of polysubstituted pyrazoles from various starting materials highlights the modularity of pyrazole chemistry, which can be extended to chiral derivatives. rsc.org

The development of synthetic routes to functionalized 1-methyl-pyrazoles further underscores the potential for creating diverse and complex chiral structures from precursors like this compound. enamine.net These strategies often involve the introduction of various functional groups onto the pyrazole ring, which can then be used for further elaboration into more complex heterocyclic systems.

Construction of Quaternary Stereocenters

The creation of quaternary stereocenters, carbon atoms bonded to four different carbon substituents, is a significant challenge in organic synthesis. nih.gov Chiral building blocks play a crucial role in methodologies aimed at constructing these sterically congested centers with high stereocontrol. While specific examples detailing the direct use of this compound for this purpose are not prevalent in the reviewed literature, its structural motifs are relevant to established strategies.

For instance, the asymmetric branched allylation of pyrazolones has been demonstrated as a viable method for the synthesis of molecules containing quaternary stereocenters. researchgate.net This suggests that derivatives of this compound could potentially be employed in similar transformations, where the chiral amine moiety directs the stereochemical outcome of the reaction. The development of catalytic enantioselective methods for the construction of quaternary stereocenters often relies on the use of chiral ligands or catalysts that can effectively control the approach of a nucleophile to a prochiral center. nih.gov

Utility in Asymmetric Catalysis

The presence of both a chiral center and a nitrogen-containing heterocyclic ring makes this compound an attractive scaffold for the development of new chiral ligands and organocatalysts.

Development of Chiral Ligands for Transition Metal Catalysis

Chiral ligands are essential components in transition metal-catalyzed asymmetric reactions, enabling the synthesis of enantiomerically enriched products. The pyrazole moiety is a well-known coordinating group for a variety of transition metals, and its incorporation into a chiral framework can lead to highly effective ligands. pharmaffiliates.com

Derivatives of chiral amines, including those with pyrazole units, have been successfully employed as ligands in a range of catalytic transformations. For example, chiral chelating dienes have been developed as a new class of ligands for rhodium-catalyzed asymmetric 1,4-additions, achieving high enantioselectivities. organic-chemistry.org Similarly, chiral ligands are crucial for the transition-metal-catalyzed enantioselective functionalization of C-H bonds. nih.govmdpi.comescholarship.org

The modular synthesis of chiral ligands often allows for the fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity. Multifunctional chiral silanol (B1196071) ligands, for instance, have been developed for enantioselective copper-catalyzed N-H insertion reactions. nih.gov This highlights the potential for modifying the this compound scaffold to create novel ligands for a variety of transition metal-catalyzed processes.

Below is a table summarizing the application of pyrazole-containing ligands in transition metal catalysis, illustrating the potential for derivatives of the title compound.

Catalyst SystemReaction TypeSubstrate ScopeEnantioselectivity (ee)Reference
Rhodium / Chiral DieneAsymmetric 1,4-Additionα,β-Unsaturated KetonesUp to 99% organic-chemistry.org
Iridium / Chiral N,B-LigandC-H BorylationDiarylmethylaminesGood to Excellent nih.gov
Copper / Chiral Silanol LigandN-H InsertionAryl DiazoacetatesHigh nih.gov

Component in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral amines are a cornerstone of this field, acting as catalysts for a wide array of transformations. While direct catalytic applications of this compound are not extensively documented, the broader class of chiral amines and pyrazole derivatives are known to be effective organocatalysts.

For example, proline and its derivatives are well-known organocatalysts for asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions. researchgate.net The development of novel organocatalysts often involves the incorporation of different structural motifs to enhance reactivity and selectivity. The pyrazole unit, with its unique electronic properties, could potentially modulate the catalytic activity of a chiral amine.

The organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole (B147169) has been achieved with high enantioselectivity using low catalyst loadings. nih.gov This demonstrates the utility of pyrazole-containing molecules in organocatalytic reaction cascades.

The following table provides examples of organocatalytic reactions where pyrazole-containing molecules or chiral amines have been successfully employed.

Catalyst TypeReaction TypeProduct TypeEnantioselectivity (ee)Reference
Chiral Amine (Proline derivative)Asymmetric Mannich Reactionβ-Amino CarbonylsHigh researchgate.net
Chiral SquaramideMichael AdditionBis-heterocyclic frameworks82-97% nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Asymmetric Synthetic Methodologies

The development of novel asymmetric synthetic methodologies is paramount for accessing enantiopure compounds like (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine. Future research will likely focus on the design and application of new chiral catalysts and auxiliaries that can afford high enantioselectivity and yields.

One promising avenue is the use of chiral-at-metal complexes. For instance, asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues has been achieved with high enantioselectivity using a chiral Rh(III) complex at a very low catalyst loading (0.05 mol%). rsc.org This highlights the potential for developing highly efficient metal-based catalysts for the asymmetric synthesis of other chiral pyrazole (B372694) derivatives.

Another area of intense research is the use of chiral auxiliaries. A novel chiral pyrazole derivative was synthesized using tert-butanesulfinamide as a chiral auxiliary. nih.gov This approach involves the stereoselective addition of a nucleophile to a chiral sulfinyl imine, followed by removal of the auxiliary. nih.gov Future work could explore a wider range of chiral auxiliaries to improve efficiency and broaden the substrate scope for the synthesis of chiral pyrazole amines.

The development of organocatalysis also presents significant opportunities. Organocatalysts have been successfully employed in the asymmetric synthesis of pyrazoles and pyrazolones, demonstrating the potential for metal-free, environmentally benign synthetic routes. rwth-aachen.denih.gov Research into new organocatalytic systems for the asymmetric functionalization of pyrazoles will be a key focus.

Methodology Catalyst/Auxiliary Key Features Potential Application
Metal CatalysisChiral Rh(III) complexesHigh efficiency and enantioselectivity at low catalyst loadings. rsc.orgAsymmetric synthesis of pyrazole-containing heterocycles.
Chiral Auxiliariestert-ButanesulfinamideStereoselective addition to imines. nih.govSynthesis of chiral amines with a pyrazole moiety.
OrganocatalysisVarious small organic moleculesMetal-free, environmentally friendly. rwth-aachen.denih.govAsymmetric functionalization of the pyrazole ring.

Integration of Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency, atom economy, and operational simplicity. rsc.orgbookpi.org These strategies allow for the construction of complex molecules from simple starting materials in a single step, which is highly desirable for industrial applications. rsc.org

Future research will likely focus on designing novel MCRs and cascade sequences for the synthesis of chiral pyrazole derivatives. For example, a one-pot, three-component reaction has been developed for the synthesis of fused pyran-pyrazole derivatives under microwave irradiation. mdpi.com The application of such strategies to the synthesis of this compound could significantly shorten the synthetic route and reduce waste.

Cascade reactions that combine several bond-forming events in a single operation are also a promising area. A cascade reaction between N-tosylhydrazones and 2-alkynylpyridines has been used to synthesize 2-(pyrazol-3-yl)pyridines. semanticscholar.org The development of asymmetric versions of these cascade reactions could provide direct access to enantiopure pyrazole derivatives.

Reaction Strategy Key Advantages Example Application
Multi-Component Reactions (MCRs)High atom economy, operational simplicity, rapid generation of molecular diversity. rsc.orgbookpi.orgOne-pot synthesis of pyrazole-thiobarbituric derivatives. mdpi.com
Cascade ReactionsFormation of multiple bonds in a single step, increased molecular complexity. semanticscholar.orgSynthesis of 2-(pyrazol-3-yl)pyridines from N-tosylhydrazones and 2-alkynylpyridines. semanticscholar.org

Innovations in Biocatalytic Routes for Chiral Amine Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to its high selectivity, mild reaction conditions, and environmental benefits. tandfonline.comnih.govnih.gov Future research in this area will focus on the discovery and engineering of novel enzymes for the production of this compound.

Transaminases are particularly promising enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov Protein engineering techniques, such as directed evolution and computational redesign, can be used to improve the activity, stability, and substrate scope of these enzymes. tandfonline.comnih.gov For instance, an (R)-selective transaminase from Arthrobacter sp. has been characterized for its ability to aminate prochiral ketones. nih.gov

Imine reductases (IREDs) represent another class of enzymes with great potential for the synthesis of chiral amines. manchester.ac.uk These enzymes catalyze the reduction of pre-formed imines with high selectivity. manchester.ac.uk The combination of multiple enzymes in cascade reactions can further enhance the efficiency of biocatalytic processes. manchester.ac.uk

Enzyme Class Reaction Catalyzed Advantages Future Directions
Transaminases (ATAs)Asymmetric amination of prochiral ketones. nih.govHigh stereoselectivity, use of inexpensive amine donors. nih.govProtein engineering to expand substrate scope and improve stability. tandfonline.comnih.gov
Imine Reductases (IREDs)Stereoselective reduction of imines. manchester.ac.ukDirect route to chiral secondary and tertiary amines. manchester.ac.ukApplication in multi-enzyme cascade reactions. manchester.ac.uk
Amine Dehydrogenases (AMDHs)Reductive amination of ketones.High atom economy, generates water as the only byproduct.Discovery and engineering of novel AMDHs with broader substrate specificity. frontiersin.org

Leveraging Computational Chemistry for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. eurasianjournals.com In the context of synthesizing this compound, computational methods can be used for the rational design of catalysts, the prediction of reaction outcomes, and the elucidation of reaction mechanisms.

Molecular docking and deep learning can be integrated to design and evaluate new pyrazole derivatives as potential inhibitors of biological targets. nih.gov This integrated approach can accelerate the discovery of new drug candidates. nih.gov Furthermore, computational studies can aid in the rational design of novel pyrazole-based compounds with desired electronic and steric properties. acs.org

Quantum mechanical calculations, such as density functional theory (DFT), can provide detailed insights into the electronic structure and properties of pyrazole derivatives. eurasianjournals.com This information can be used to predict their reactivity and to design more efficient synthetic routes. Molecular dynamics simulations can explore the conformational space of these molecules, which is crucial for understanding their interactions with catalysts and biological receptors. eurasianjournals.com

Sustainable and Green Chemistry Approaches in Chiral Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. researchgate.net Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally friendly methods.

One approach is the use of microwave activation in solvent-free conditions. mdpi.comnih.gov This technique can significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives. mdpi.comnih.gov Another strategy is the use of water as a reaction medium, which is a benign and inexpensive solvent. acs.org

The development of recyclable catalysts is also a key aspect of green chemistry. researchgate.net For example, a reusable, non-toxic bio-organic catalyst has been used for the high-yield synthesis of pyrazole derivatives under mild conditions. researchgate.net The use of such catalysts can minimize waste and reduce the environmental impact of chemical processes.

Green Chemistry Approach Description Benefits
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. mdpi.comnih.govReduced reaction times, increased yields, often solvent-free. mdpi.comnih.gov
Aqueous Media SynthesisUsing water as the solvent for chemical reactions. acs.orgEnvironmentally benign, low cost, improved safety. acs.org
Recyclable CatalystsCatalysts that can be recovered and reused multiple times. researchgate.netReduced waste, lower cost, improved process efficiency. researchgate.net

Q & A

Basic: What synthetic routes are typically employed to synthesize (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine?

Methodological Answer:
The compound is synthesized via condensation reactions between substituted propenones and hydrazine derivatives, followed by chiral resolution. For example, hydrazine or hydroxyethylhydrazine can react with carbonyl-containing intermediates (e.g., (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one) under basic conditions to form pyrazole rings . Enantiomeric purity is achieved using chiral catalysts or chromatographic separation, such as chiral column chromatography, as demonstrated in protocols for structurally similar amines (e.g., (R)-(+)-1-(naphthyl)ethylamine) .

Advanced: How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

Methodological Answer:
Enantiomeric purity is ensured via asymmetric synthesis (e.g., chiral auxiliaries) or kinetic resolution. Post-synthesis, chiral HPLC or capillary electrophoresis with chiral stationary phases (e.g., cyclodextrin-based columns) are used. Polarimetry and circular dichroism (CD) spectroscopy further confirm optical activity. For quantification, LC-MS with chiral columns and internal standards (e.g., deuterated analogs) provides high sensitivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing methyl groups on the pyrazole ring at δ ~2.12 ppm) .
  • X-ray diffraction : Confirms stereochemistry and crystal packing, as seen in structurally related pyridylpyrazole derivatives .
  • LC-MS/HPLC : Validates purity (>98%) and molecular weight (e.g., ESIMS m/z 379.2 for analogs) .

Advanced: How can researchers design assays to evaluate its pharmacological activity?

Methodological Answer:

  • In vitro assays : Measure glucose uptake in hepatocytes (e.g., using rat hepatocytes stimulated with 10 mM glucose) to assess metabolic activity .
  • Anticonvulsant models : Employ maximal electroshock (MES) or pentylenetetrazol-induced seizures in rodents, with dose-response curves to determine ED50 values .
  • Anti-inflammatory screening : Use carrageenan-induced paw edema in rats, comparing inhibition rates to standard NSAIDs .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact .
  • Respiratory protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations .
  • Ventilation : Conduct reactions in fume hoods with negative pressure to minimize inhalation risks .

Advanced: How can stability and decomposition pathways be investigated under varying conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to extreme pH (1–13), UV light, and temperatures (40–60°C) for 4–12 weeks. Monitor degradation via HPLC and identify byproducts using HR-MS/MS .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature, though data gaps exist for this compound (e.g., no reported melting/boiling points in ).

Advanced: What computational tools aid in retrosynthesis and reaction optimization?

Methodological Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose one-step synthetic routes. Density functional theory (DFT) calculations predict transition states and enantioselectivity for chiral intermediates. Retrosynthesis tools prioritize precursors based on commercial availability and step economy, as applied to pyrazole derivatives .

Basic: How is the compound’s environmental impact assessed given limited ecotoxicological data?

Methodological Answer:

  • Read-across models : Use data from structurally similar amines (e.g., 1-naphthylethylamine) to estimate log Kow and biodegradability .
  • Acute toxicity assays : Test on Daphnia magna (EC50) and Vibrio fischeri (Microtox) to approximate aquatic toxicity .
  • Soil mobility studies : Conduct column leaching experiments with labeled (14C) compound to track adsorption/desorption .

Advanced: How can researchers address limitations in experimental design for bioactivity studies?

Methodological Answer:

  • Sample variability : Increase biological replicates (n ≥ 6) and use standardized wastewater matrices to mimic real-world conditions .
  • Degradation control : Implement continuous cooling (4°C) during assays to stabilize organic compounds .
  • High-throughput screening : Use 384-well plates and automated liquid handlers to test multiple concentrations and reduce human error .

Advanced: What strategies resolve contradictions in reported pharmacological data?

Methodological Answer:

  • Meta-analysis : Pool data from independent studies (e.g., analgesic vs. anti-inflammatory assays) and apply statistical weighting for sample size and methodology .
  • Mechanistic studies : Use knockout models (e.g., 15-LO-1-deficient mice) to isolate pathways (e.g., THETA-mediated vasodilation) conflicting with in vitro results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.